Dual-Ortho/Para-Methyl Substitution on the Benzylthio Moiety Confers a Distinct Steric and Electronic Profile vs. Mono-Methyl and Unsubstituted Analogs
The target compound bears a 2,5-dimethylbenzyl thioether, presenting two methyl groups at the ortho and para positions of the benzyl ring. The closest commercially available analog, 2-((2-methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 613227-95-5), carries only a single ortho-methyl group. Published SAR on 2-benzylthio-quinazolin-4(3H)-ones establishes that the presence, position, and number of substituents on the benzyl ring are the dominant determinants of biological potency: unsubstituted benzylthio yields MAO-B IC₅₀ = 3.03 µM, whereas 3-iodobenzylthio achieves IC₅₀ = 0.142 µM, a 21.3-fold difference [1]. The additional para-methyl group in the target compound increases molecular weight by 14.0 Da vs. the 2-methyl analog (386.5 vs. 372.5 g/mol) and alters both the electron density distribution on the aromatic ring and the conformational flexibility of the thioether linkage, factors known to modulate DHFR and kinase binding pocket complementarity [2].
| Evidence Dimension | Benzylthio substituent count and position (steric/electronic probe) |
|---|---|
| Target Compound Data | 2,5-dimethylbenzyl (two methyl groups at ortho and para positions); MW 386.51; MF C₂₄H₂₂N₂OS |
| Comparator Or Baseline | CAS 613227-95-5: 2-methylbenzyl (one ortho-methyl); MW 372.5; MF C₂₃H₂₀N₂OS. Unsubstituted benzylthio reference: MAO-B IC₅₀ = 3.03 µM [1]. |
| Quantified Difference | ΔMW = +14.0 Da (one additional methyl group). Class-level SAR: benzylthio substitution variation alters MAO-B IC₅₀ by ≥21-fold (3.03 → 0.142 µM) [1]; methoxylated benzylthio DHFR IC₅₀ as low as 0.01 µM [2]. |
| Conditions | MAO-B inhibition assay (recombinant human enzyme, fluorometric); DHFR inhibition assay (bovine liver, spectrophotometric) [1][2]. |
Why This Matters
The 2,5-dimethyl pattern is structurally unique among cataloged AldrichCPR analogs; assuming equipotency with the 2-methyl analog would contradict class-level SAR showing that even single-atom changes on the benzylthio ring produce order-of-magnitude potency shifts.
- [1] Qhobosheane, M. A., et al. (2018). Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5531–5537. DOI: 10.1016/j.bmc.2018.09.032. View Source
- [2] El-Messery, S. M., et al. (2016). Synthesis, biological evaluation and molecular modeling study of some new methoxylated 2-benzylthio-quinazoline-4(3H)-ones as nonclassical antifolates. Bioorganic & Medicinal Chemistry Letters, 26(19), 4815–4823. DOI: 10.1016/j.bmcl.2016.08.022. View Source
